molecular formula C6H3BrFNO3 B1271563 2-Bromo-4-fluoro-6-nitrophenol CAS No. 320-75-2

2-Bromo-4-fluoro-6-nitrophenol

Cat. No. B1271563
CAS RN: 320-75-2
M. Wt: 235.99 g/mol
InChI Key: DFHGOCSWFGXYSQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds typically involves multi-step reactions starting from substituted anilines or phenols. For instance, 2-bromo-4-nitrophenol was synthesized from 2-methoxy-5-nitroaniline through diazotization and the Sandmeyer reaction, followed by a nucleophilic substitution reaction . Similarly, other bromo-nitrophenol derivatives have been synthesized using electrophilic substitution reactions , , . These methods could potentially be adapted for the synthesis of 2-Bromo-4-fluoro-6-nitrophenol by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated using spectroscopic techniques such as FT-IR, UV-Vis, NMR, and X-ray diffraction , , , , . Density functional theory (DFT) calculations have also been employed to optimize the geometry and predict the electronic properties of these compounds , , , . These studies provide a foundation for understanding the molecular structure of 2-Bromo-4-fluoro-6-nitrophenol, which is likely to exhibit similar characteristics due to the presence of halogen and nitro substituents.

Chemical Reactions Analysis

The chemical reactivity of bromo-nitrophenol derivatives has been explored in various contexts. For example, nitration reactions of bromophenols can lead to products of nitro-debromination , . Schiff base compounds containing bromo and nitro groups have been synthesized and characterized, indicating the potential for these groups to participate in further chemical transformations , , . The presence of a fluoro substituent in 2-Bromo-4-fluoro-6-nitrophenol may influence its reactivity, potentially affecting the outcome of similar reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of bromo-nitrophenol derivatives have been studied using computational methods. DFT calculations have provided insights into the molecular electrostatic potential, atomic charges, and molecular orbital energies , , . These studies suggest that compounds like 2-Bromo-4-fluoro-6-nitrophenol may exhibit interesting electronic properties, such as high chemical stability and potential for forming metal complexes . Additionally, the nonlinear optical properties of these compounds have been investigated, indicating their potential use in NLO materials .

Scientific Research Applications

Nitration Processes

Research by Clewley et al. (1989) in the field of organic chemistry has explored the nitration of various phenols, including p-chloro-, p-fluoro-, and p-bromo-phenol. These processes result in the formation of compounds like 4-halo-4-nitrocyclohexa-2, 5-dienones, which are related to 2-Bromo-4-fluoro-6-nitrophenol. This study highlights the importance of temperature in influencing the isomerization of these compounds to nitrophenols (Clewley, Cross, Fischer, & Henderson, 1989).

Gas Chromatography and Separation Techniques

Ma and Spiegel (1966) demonstrated the separation of isomers of nitrophenols, including bromo-, fluoro-, and iodophenols, using gas chromatography. This research is relevant for understanding how 2-Bromo-4-fluoro-6-nitrophenol can be separated and identified in complex chemical mixtures (Ma & Spiegel, 1966).

Molecular Catalysis

In a study by Schmidtchen (1986), the catalytic potential of quaternary ammonium salts in the cyclisation of 2-(3-halopropyl)-4-nitrophenols was investigated. This research offers insights into how 2-Bromo-4-fluoro-6-nitrophenol may interact in catalytic processes, especially in intramolecular nucleophilic substitution reactions (Schmidtchen, 1986).

Preparation and Reaction of Lithio Compounds

Research by Hardcastle, Quayle, and Ward (1994) on the preparation and reactions of stable 2-lithio-6-nitrophenol derivatives has implications for understanding the reactivity and potential applications of 2-Bromo-4-fluoro-6-nitrophenol in synthetic chemistry. The study provides insights into the preparation of substituted nitrophenols, which are structurally related to 2-Bromo-4-fluoro-6-nitrophenol (Hardcastle, Quayle, & Ward, 1994).

Synthesis Methods

Li Jiang-he (2010) outlined a method for preparing 2-Bromo-6-fluorotoluene, which is closely related to 2-Bromo-4-fluoro-6-nitrophenol. This study provides valuable information on the synthesis process and structural identification of related compounds, which can be beneficial for understanding the synthesis of 2-Bromo-4-fluoro-6-nitrophenol (Li Jiang-he, 2010).

Safety And Hazards

The compound is associated with several hazard statements including H302, H315, H317, H318, and H410 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eye, and using personal protective equipment .

properties

IUPAC Name

2-bromo-4-fluoro-6-nitrophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrFNO3/c7-4-1-3(8)2-5(6(4)10)9(11)12/h1-2,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFHGOCSWFGXYSQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1[N+](=O)[O-])O)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrFNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50378423
Record name 2-bromo-4-fluoro-6-nitrophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50378423
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-4-fluoro-6-nitrophenol

CAS RN

320-75-2
Record name 2-Bromo-4-fluoro-6-nitrophenol
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-bromo-4-fluoro-6-nitrophenol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Bromo-4-fluoro-6-nitrophenol
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Synthesis routes and methods

Procedure details

2-Bromo-4-fluoro-phenol 2a (8.0 g, 41.9 mmol) was dissolved in 10 mL of sulfuric acid (50%) followed by addition of a solution of sodium nitrate (7.1 g, 83.5 mmol) in 24 mL of sulfuric acid (25%), upon cooling by an ice-water bath. The reaction mixture was reacted at room temperature for 1.5 hours and the reaction was monitored by TLC until the disappearance of the starting materials. The mixture was diluted with 50 mL of water and extracted with ethyl acetate (50 mL×2). The combined organic extracts were washed with water and saturated aqueous sodium bicarbonate and dried over anhydrous magnesium sulfate, filtered and concentrated under reduced pressure to obtain the title compound 2-bromo-4-fluoro-6-nitro-phenol 2b (8.0 g, yield 80.8%) as a red solid, which was directly used in the next step.
Quantity
8 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
7.1 g
Type
reactant
Reaction Step Two
Quantity
24 mL
Type
solvent
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
RC Fuson, DJ Byers, SP Rowland… - Journal of the …, 1944 - ACS Publications
Nitration of 2-Fluoro-4, 6-dibromophenol.—Two grams of-sodium nitrate was added during an hour to 5.17 g. of this compound in constantly stirred glacial acetic acid solution. Fifteen …
Number of citations: 4 pubs.acs.org
C Niemann, GE McCasland - Journal of the American Chemical …, 1944 - ACS Publications
1870 Carl Niemann and GE McCasland Vol. 66 then with water; the solvent was then removed in vacuo. The weight of resin was 4.9 g. Ten grams of 3, 5-dinitrobenzoyl chloride was …
Number of citations: 13 pubs.acs.org
LC Raiford, AL LeRosen - Journal of the American Chemical …, 1944 - ACS Publications
… treated with sodium nitrite inglacial acetic acid, 2-bromo4-fluoro-6-nitrophenol was … 2,6-dibromo-4-fluorophenol gives 2-bromo-4-fluoro-6-nitrophenol. Received August 4, 1944 …
Number of citations: 11 pubs.acs.org
ALD Le Rosen - 1944 - University of Iowa
Number of citations: 0

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